3-Phenoxyphenylacetonitrile
Overview
Description
3-Phenoxyphenylacetonitrile is a compound used in the preparation of pyrimidine derivatives as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) . It may also be used in chemical synthesis .
Molecular Structure Analysis
The molecular formula of 3-Phenoxyphenylacetonitrile is C14H11NO . The InChI string representation is InChI=1S/C14H11NO/c15-10-9-12-5-4-8-14 (11-12)16-13-6-2-1-3-7-13/h1-8,11H,9H2
. The Canonical SMILES representation is C1=CC=C (C=C1)OC2=CC=CC (=C2)CC#N
.
Physical And Chemical Properties Analysis
The molecular weight of 3-Phenoxyphenylacetonitrile is 209.24 g/mol . It has a computed XLogP3 value of 3 . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . It has 3 rotatable bonds . The exact mass and monoisotopic mass are 209.084063974 g/mol . The topological polar surface area is 33 Ų .
Scientific Research Applications
Synthesis of Phenolic Antioxidants : A study by Napora-Wijata et al. (2014) demonstrated a method for producing 3-Hydroxytyrosol, a phenolic antioxidant beneficial to human health, which is a valuable building block in pharmaceutical synthesis. This was achieved through the reduction of 3,4-dihydroxyphenylacetic acid in Escherichia coli cells (Napora-Wijata et al., 2014).
Organic Chemistry and Synthesis Applications : Kayaleh et al. (2000) explored the use of beta-Ketonitriles derived from benzoate esters and phenylacetonitriles to synthesize 3-aminoindenones, highlighting the role of 3-Phenoxyphenylacetonitrile in organic synthesis (Kayaleh, Gupta, & Johnson, 2000).
Photosystem II-Inspired Studies : A research by Manbeck et al. (2016) investigated Proton-Coupled Electron Transfer in a Chromophore-Imidazole-Phenol complex inspired by Photosystem II, contributing to the understanding of redox processes in biological systems (Manbeck, Fujita, & Concepcion, 2016).
Antimicrobial Activity Research : Khilya et al. (1975) studied the condensation of 2-pyridylacetonitrile with polyphenols, leading to compounds with potential antimicrobial activity (Khilya et al., 1975).
Biosensors and Electropolymerization : Ferreira et al. (2012) conducted a study on 3-hydroxyphenylacetic acid, used as a monomer in electropolymerization for biosensor applications (Ferreira et al., 2012).
Medicinal Chemistry : Medana et al. (1994) explored 4-Phenyl-3-furoxancarbonitrile for its potential in releasing nitric oxide and its biological implications, demonstrating another application in medicinal chemistry (Medana et al., 1994).
SARS CoV-2 Research : Venkateshan et al. (2020) synthesized Azafluorene derivatives, including 3-carbonitriles, for inhibiting SARS CoV-2 RdRp, showcasing the role of such compounds in antiviral research (Venkateshan, Muthu, Suresh, & Ranjith Kumar, 2020).
Hydrogen Bond Studies : Research by Wojciechowski et al. (2000) involved 3-(hydroxymethyl)-2,2‘-biphenol and its complexes with N-bases, contributing to the understanding of hydrogen bonds and their properties in different solvents (Wojciechowski, Schroeder, Zundel, & Brzeziński, 2000).
Safety And Hazards
properties
IUPAC Name |
2-(3-phenoxyphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-10-9-12-5-4-8-14(11-12)16-13-6-2-1-3-7-13/h1-8,11H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGMALJGFUHPGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199581 | |
Record name | Acetonitrile, (m-phenoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenoxyphenylacetonitrile | |
CAS RN |
51632-29-2 | |
Record name | (3-Phenoxyphenyl)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51632-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Phenoxybenzyl cyanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051632292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetonitrile, (m-phenoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Phenoxyphenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-PHENOXYBENZYL CYANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88VMT2O2DV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.